molecular formula C9H10ClNO2 B13565081 Methyl2-(4-chloro-3-methylpyridin-2-yl)acetate

Methyl2-(4-chloro-3-methylpyridin-2-yl)acetate

Cat. No.: B13565081
M. Wt: 199.63 g/mol
InChI Key: XFWBEHKXQMICTN-UHFFFAOYSA-N
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Description

Methyl 2-(4-chloro-3-methylpyridin-2-yl)acetate is a chemical compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a chloro and a methyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(4-chloro-3-methylpyridin-2-yl)acetate typically involves the esterification of 2-(4-chloro-3-methylpyridin-2-yl)acetic acid. This can be achieved using methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-chloro-3-methylpyridin-2-yl)acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of 2-(4-chloro-3-methylpyridin-2-yl)acetic acid.

    Reduction: Formation of 2-(4-chloro-3-methylpyridin-2-yl)ethanol.

Scientific Research Applications

Methyl 2-(4-chloro-3-methylpyridin-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(4-chloro-3-methylpyridin-2-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the chloro and methyl groups can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

    2-Chloromethyl-4-methoxy-3-methylpyridine: Used in the preparation of pharmaceutical compounds.

    2-Chloromethyl-3-methyl-4-methoxypyridine: Another pyridine derivative with similar applications.

Uniqueness: Methyl 2-(4-chloro-3-methylpyridin-2-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester functional group also provides versatility in chemical transformations, making it a valuable intermediate in organic synthesis.

This article provides a comprehensive overview of methyl 2-(4-chloro-3-methylpyridin-2-yl)acetate, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

methyl 2-(4-chloro-3-methylpyridin-2-yl)acetate

InChI

InChI=1S/C9H10ClNO2/c1-6-7(10)3-4-11-8(6)5-9(12)13-2/h3-4H,5H2,1-2H3

InChI Key

XFWBEHKXQMICTN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1CC(=O)OC)Cl

Origin of Product

United States

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